![molecular formula C18H18N2O3S B2883883 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034263-31-3](/img/structure/B2883883.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide
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Overview
Description
The compound appears to contain a benzo[b]thiophene moiety . Benzo[b]thiophene is a heterocyclic compound and is known to be used in organic electronic devices .
Synthesis Analysis
Benzothiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions . The synthesis of diverse multisubstituted benzothiophene derivatives has been achieved .Molecular Structure Analysis
The solid-state structure of related compounds has been determined by single-crystal X-ray diffraction . DFT-optimized structures of related compounds in their ground and the first-excited states have also been studied .Chemical Reactions Analysis
Benzothiophene derivatives have been synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .Physical And Chemical Properties Analysis
The photophysical properties of related compounds are mainly dependent on the chemical structures of the cyclometalated ligands .Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[b]thiophene derivatives, have been shown to have affinity towards 5-ht1a receptors . These receptors play a crucial role in the serotonin system, which is involved in numerous physiological functions and psychiatric disorders.
Biochemical Pathways
This could potentially affect various downstream effects, such as mood regulation, appetite, and sleep .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-18(22,16-8-12-4-2-3-5-15(12)24-16)10-19-17(21)13-9-14(23-20-13)11-6-7-11/h2-5,8-9,11,22H,6-7,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWUHJIBSSVIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2CC2)(C3=CC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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